zeta-Cyclodextrin
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Overview
Description
Zeta-Cyclodextrin is a cyclic oligosaccharide composed of multiple glucopyranose units linked by alpha-1,4-glycosidic bonds. It is part of the cyclodextrin family, which includes alpha, beta, and gamma cyclodextrins, each differing in the number of glucose units. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility, stability, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zeta-Cyclodextrin is typically synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. This enzyme catalyzes the conversion of starch into cyclic oligosaccharides. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied using alpha-amylase to break down the long chains into shorter dextrins.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which facilitates the formation of cyclic oligosaccharides, including this compound.
Purification: The resulting mixture is purified using techniques such as precipitation, filtration, and chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of starch using cyclodextrin glycosyltransferase.
Separation and Purification: Advanced separation techniques like membrane filtration and high-performance liquid chromatography are employed to purify this compound.
Drying and Packaging: The purified product is dried and packaged for commercial use.
Chemical Reactions Analysis
Types of Reactions
Zeta-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dialdehyde this compound.
Reduction: this compound alcohols.
Substitution: Alkylated or acylated this compound derivatives.
Scientific Research Applications
Zeta-Cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Biology: Employed in the encapsulation of bioactive compounds, improving their bioavailability and protecting them from degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs, and to reduce drug toxicity.
Industry: Applied in the food and cosmetic industries to stabilize flavors, fragrances, and active ingredients.
Mechanism of Action
Zeta-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size.
Beta-Cyclodextrin: Composed of seven glucose units, moderate cavity size.
Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size.
Uniqueness of Zeta-Cyclodextrin
This compound is unique due to its specific cavity size and ability to form stable inclusion complexes with a wide range of guest molecules. Its properties make it particularly suitable for applications requiring enhanced solubility and stability of bioactive compounds .
Properties
CAS No. |
156510-97-3 |
---|---|
Molecular Formula |
C66H110O55 |
Molecular Weight |
1783.5 g/mol |
IUPAC Name |
(4R,9R,11R,13S,14R,16R,18S,19R,21R,23S,26R,28S,29R,31R,33S,34R,36R,38S,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,57R,58R,59R,60R,61R,62R,63R,64R,65R,66R,67R,68R,69R,70R,71R,72R,73R,74R,75S,76R,77R)-4,9,14,19,24,29,34,39,44,49,54-undecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55-docosaoxadodecacyclo[51.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51]heptaheptacontane-56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77-docosol |
InChI |
InChI=1S/C66H110O55/c67-1-12-45-23(78)34(89)56(100-12)112-46-13(2-68)102-58(36(91)25(46)80)114-48-15(4-70)104-60(38(93)27(48)82)116-50-17(6-72)106-62(40(95)29(50)84)118-52-19(8-74)108-64(42(97)31(52)86)120-54-21(10-76)110-66(44(99)33(54)88)121-55-22(11-77)109-65(43(98)32(55)87)119-53-20(9-75)107-63(41(96)30(53)85)117-51-18(7-73)105-61(39(94)28(51)83)115-49-16(5-71)103-59(37(92)26(49)81)113-47-14(3-69)101-57(111-45)35(90)24(47)79/h12-99H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19?,20?,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45?,46?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56?,57?,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |
InChI Key |
FRRXZRMDESZTKD-HQHYJCQHSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]3[C@H](O[C@H](O2)[C@@H]([C@H]3O)O)CO)OC1CO)O)O)CO)CO)OC8CO)O)O)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
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